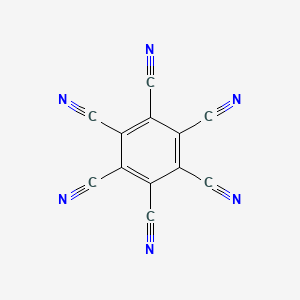

Benzenehexacarbonitrile

Description

Significance of Highly Cyanated Aromatic Systems in Contemporary Chemistry

Highly cyanated aromatic systems, such as benzenehexacarbonitrile, are of considerable interest in modern chemistry. The presence of multiple electron-withdrawing nitrile groups creates a highly electron-deficient aromatic ring. This electronic characteristic is central to their utility in various applications, from organic electronics to the synthesis of novel materials. The development of high-performance organic electron acceptors, for instance, is a key area where cyanated aromatic rings are proving to be pivotal for advancing organic optoelectronic devices. rsc.orgrsc.org

Historical Context of this compound Synthesis and Discovery

The journey of this compound from its initial synthesis to its current status as a valuable research chemical is a testament to the advancements in synthetic organic chemistry. While the initial discovery and synthesis of many fundamental organic compounds date back to the 19th and early 20th centuries, the efficient and controlled synthesis of highly substituted and functionalized molecules like this compound is a more recent achievement. pcc.euopenaccessjournals.com The development of powerful cyanating agents and catalytic systems has been instrumental in making such compounds more accessible for research. stackexchange.comacs.orgoup.com

The synthesis of this compound typically involves the substitution of all six halogen atoms (commonly chlorine or bromine) of a hexahalogenated benzene (B151609) with cyanide groups. This process often requires specific catalysts and reaction conditions to achieve high yields and purity.

Overview of Key Research Domains Pertaining to this compound

The unique properties of this compound have led to its exploration in several key research areas:

Materials Science: Its rigid, planar structure and electron-deficient nature make it an excellent building block for the synthesis of advanced materials. These include polymers and resins with high thermal stability and specific electronic properties. The development of new ionic conducting materials is one area where such compounds are being investigated. reddit.com Furthermore, its potential use in creating well-defined crosslinking agents for thermoset networks highlights its versatility in materials design. rsc.org

Coordination Chemistry: The six nitrile groups of this compound can act as ligands, capable of coordinating with metal ions. A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. glowscotland.org.uklibretexts.org This property allows for the construction of metal-organic frameworks (MOFs) and other coordination polymers with potentially tunable properties for applications in gas storage, separation, and catalysis. The interaction between the nitrile groups and metal ions is a classic example of a Lewis acid-base interaction, where the metal acts as a Lewis acid (electron pair acceptor) and the nitrile groups as Lewis bases (electron pair donors). libretexts.org

Organic Synthesis: this compound serves as a precursor for the synthesis of other complex organic molecules. The nitrile groups can be chemically transformed into other functional groups, such as primary amines or carboxylic acids, through reduction or oxidation reactions, respectively. This versatility opens up pathways to a wide range of novel compounds with potential applications in various fields of chemical and biological research. nih.govmdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzene-1,2,3,4,5,6-hexacarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12N6/c13-1-7-8(2-14)10(4-16)12(6-18)11(5-17)9(7)3-15 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDBWNXELVQOFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=C(C(=C1C#N)C#N)C#N)C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90512581 | |

| Record name | Benzene-1,2,3,4,5,6-hexacarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217-44-3 | |

| Record name | 1,2,3,4,5,6-Benzenehexacarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene-1,2,3,4,5,6-hexacarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Benzenehexacarbonitrile and Its Derivatives

Strategies for Carbon-Nitrogen Bond Formation in Aromatic Systems

The construction of the sterically crowded and electronically demanding hexacyanated benzene (B151609) core requires specialized synthetic strategies. Key methodologies involve the formation of multiple carbon-nitrogen bonds on the aromatic ring through various chemical transformations.

Nucleophilic Aromatic Substitution Routes, e.g., from Hexafluorobenzene (B1203771)

One of the most intuitive approaches to benzenehexacarbonitrile is the nucleophilic aromatic substitution (SNAr) of a perhalogenated benzene, such as hexafluorobenzene. The strong electron-withdrawing nature of the fluorine atoms activates the benzene ring towards nucleophilic attack. However, the direct substitution of all six fluorine atoms with cyanide ions presents significant hurdles.

Early attempts to synthesize this compound by reacting hexafluorobenzene with aqueous potassium cyanide at elevated temperatures (250 °C) resulted in violent, explosive reactions with no identifiable products. This highlights a major challenge in controlling the reactivity of this highly exothermic process.

More controlled studies involving the reaction of hexafluorobenzene with sodium cyanide in methanol (B129727) have shown that while displacement of all six fluorine atoms is possible, the reaction is complicated by the participation of the solvent. A significant by-product identified was 1,4-dicyano-2,3,5,6-tetramethoxybenzene, indicating that methoxide (B1231860) ions, formed from the reaction of cyanide with methanol, compete with cyanide as nucleophiles, leading to a mixture of products and reducing the yield of the desired this compound. rsc.org

These findings underscore the difficulty in achieving a clean and complete substitution of fluorine with cyanide and necessitate the exploration of alternative precursors and reaction conditions.

Cyanation Methodologies for Polynitrile Systems

The synthesis of polynitrile aromatic compounds is inherently challenging due to the strong electron-withdrawing nature of the nitrile group. Each successive cyanation reaction deactivates the aromatic ring towards further nucleophilic substitution, making the introduction of multiple nitrile groups progressively more difficult. Overcoming this deactivation is a key focus of modern cyanation methodologies.

Various cyanation strategies have been developed for aromatic systems, which can be adapted for the synthesis of polynitrile compounds. These include:

Rosenmund-von Braun Reaction: This classic method involves the reaction of aryl halides with copper(I) cyanide. While effective, it often requires high temperatures and can be sensitive to other functional groups.

Palladium-Catalyzed Cyanation: Modern cross-coupling reactions using palladium catalysts and various cyanide sources (e.g., zinc cyanide, potassium ferrocyanide) offer milder reaction conditions and broader functional group tolerance. These methods have become instrumental in the synthesis of complex aromatic nitriles.

Sandmeyer Reaction: This reaction involves the diazotization of an aniline (B41778) derivative followed by treatment with a copper(I) cyanide salt. It is a powerful method for introducing a nitrile group but requires the corresponding amino precursor.

For the synthesis of polynitrile systems like this compound, a stepwise approach is often necessary. This may involve the use of precursors already containing some nitrile groups, followed by the conversion of other functionalities (e.g., halogens, amino groups) into additional nitrile groups using the methodologies mentioned above. The choice of methodology depends on the specific precursor and the need to control regioselectivity and avoid side reactions.

Specific Precursor Transformations, e.g., from 1,3,5-Trichloro-2,4,6-tricyanobenzene

A more targeted approach to this compound involves the use of precursors that already possess a significant number of nitrile groups. One such precursor is 1,3,5-trichloro-2,4,6-tricyanobenzene. The three existing nitrile groups activate the remaining chloro-substituted positions for nucleophilic aromatic substitution.

The synthesis of this compound from this precursor would involve the substitution of the three chlorine atoms with cyanide ions. This transformation is analogous to the synthesis of 1,3,5-triazido-2,4,6-tricyanobenzene, which has been successfully achieved by reacting 1,3,5-tribromo-2,4,6-tricyanobenzene with sodium azide. znaturforsch.com This suggests that a similar reaction with a suitable cyanide salt (e.g., sodium cyanide or potassium cyanide) could yield this compound. The reaction would likely be carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the dissolution of the cyanide salt and promote the SNAr reaction.

Challenges and Innovations in High-Yield and Purity Synthesis

The synthesis of this compound is fraught with challenges that impact both the yield and purity of the final product.

| Challenge | Description |

| Explosive Reactions | As observed with hexafluorobenzene and aqueous potassium cyanide, the high exothermicity of the reaction can lead to uncontrolled and hazardous conditions. |

| Byproduct Formation | Competing nucleophiles, such as solvent molecules or their derivatives, can lead to the formation of undesired byproducts, complicating the purification process and reducing the yield of the target compound. rsc.org |

| Ring Deactivation | The strong electron-withdrawing nature of multiple nitrile groups deactivates the aromatic ring, making the introduction of the final nitrile groups in a stepwise synthesis particularly challenging. |

| Purification | This compound is a crystalline solid with limited solubility in common organic solvents. This can make purification by standard techniques like recrystallization difficult and may require specialized methods such as sublimation. |

To address these challenges, several innovations in synthetic methodology have been explored:

Controlled Reaction Conditions: The use of milder reaction conditions, including lower temperatures and the careful choice of non-nucleophilic solvents, can help to mitigate the risk of explosive reactions and reduce the formation of byproducts.

Alternative Cyanide Sources: The development of new cyanide reagents with improved solubility and reactivity, as well as non-toxic alternatives to traditional cyanide salts, is an active area of research.

Catalytic Systems: The use of advanced catalytic systems, such as palladium or nickel complexes with specifically designed ligands, can facilitate the cyanation of deactivated aromatic rings under milder conditions and with higher efficiency.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This technology has the potential to safely manage highly exothermic reactions and improve the yield and purity of the product by minimizing side reactions.

Exploration of Novel Synthetic Pathways to this compound Analogs

The synthesis of analogs of this compound, where some of the nitrile groups are replaced by other functional groups or the benzene core is modified, opens up avenues for tuning the electronic and structural properties of these molecules for specific applications.

Research in this area has focused on the selective functionalization of this compound or the synthesis of substituted derivatives from appropriately functionalized precursors. For example, the partial hydrolysis of the nitrile groups could lead to the formation of amides or carboxylic acids, introducing new functionalities for further chemical modification or for influencing the self-assembly properties of the molecule.

Furthermore, the synthesis of hexa-substituted benzenes with a variety of functional groups has been an area of intense research. Programmed synthesis strategies involving a sequence of C-H activation, cross-coupling, and cycloaddition reactions have enabled the creation of hexaarylbenzenes with distinct aryl substituents at all positions. These methodologies could potentially be adapted to introduce a combination of nitrile and other functional groups onto a benzene ring, leading to a wide range of this compound analogs.

The exploration of these novel synthetic pathways is crucial for expanding the library of available polynitrile aromatic compounds and for unlocking their full potential in the development of advanced materials.

Fundamental Electronic Structure and Theoretical Investigations of Benzenehexacarbonitrile

Computational Elucidation of Electronic Properties

The electronic characteristics of benzenehexacarbonitrile, a molecule of significant interest due to its high electron affinity, have been extensively investigated using a variety of computational chemistry methods. These theoretical approaches provide deep insights into its structure, stability, and electronic behavior, which are challenging to probe experimentally.

Density Functional Theory (DFT) has proven to be a robust method for studying benzenoid cyanocarbons, including this compound (C₆(CN)₆). DFT calculations are instrumental in determining the molecule's equilibrium geometry, its ability to accept electrons (electron affinity), and its characteristic vibrational modes.

Studies employing carefully calibrated DFT methods have been used to predict the optimized structures, electron affinities, and vibrational frequencies of this compound. researchgate.net The adiabatic electron affinity (EAₐd), which represents the energy difference between the optimized neutral molecule and its corresponding anion, is a key property. For this compound, the predicted adiabatic electron affinity is a remarkable 3.53 eV. researchgate.net This high value underscores the molecule's exceptional ability to stabilize an additional electron, a direct consequence of the six electron-withdrawing nitrile (-CN) groups.

Different measures of electron affinity can be calculated to provide a comprehensive picture of the electron-accepting capability. These include the vertical electron affinity (EAᵥₑᵣₜ), representing the energy difference at the neutral molecule's geometry, and the vertical detachment energy (VDE), the energy required to remove an electron from the anion at its optimized geometry. researchgate.net The calculation of these properties relies on accurate total energy computations for both the neutral species and its corresponding anion. mst.edu Harmonic zero-point vibrational energy (ZPVE) corrections are often applied to the adiabatic electron affinities for greater accuracy by accounting for the vibrational energy of the molecule at absolute zero. mst.edu

The vibrational frequencies of this compound and its radical anion have also been examined using DFT. researchgate.net These calculations help in interpreting experimental infrared spectra and provide further insight into the changes in bonding and structure upon electron attachment. The comparison between calculated and experimental frequencies, where available, serves as a validation of the computational methodology. mpg.de

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Value | Reference |

|---|

This table presents the predicted adiabatic electron affinity for this compound based on Density Functional Theory calculations.

For even higher accuracy in electronic structure determination, post-Hartree-Fock ab initio methods like Coupled Cluster (CC) theory are employed. wikipedia.org Coupled Cluster theory systematically improves upon the Hartree-Fock molecular orbital method by including electron correlation effects through an exponential cluster operator. wikipedia.orgaps.org Methods such as CCSD(T), which includes single, double, and a perturbative treatment of triple excitations, are often considered the "gold standard" in quantum chemistry for providing highly accurate results for small to medium-sized molecules. aps.orgmdpi.com

The application of CC theory to this compound allows for a very precise calculation of its wavefunction and energy. wikipedia.org This level of theory is crucial for benchmarking results from more computationally efficient methods like DFT and for obtaining reliable data on properties that are highly sensitive to electron correlation. pku.edu.cn While computationally demanding, CC methods provide a rigorous framework for describing the complex interactions of the many electrons in the system. wikipedia.orgaps.org The development of these methods was a significant step forward in computational chemistry, building upon initial formulations for nuclear physics and later adapted for electron correlation in molecules. wikipedia.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and reactivity. ossila.commdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's stability and the energy required for its lowest electronic excitation. ossila.comnih.gov

In this compound, the six strongly electron-withdrawing cyano groups significantly lower the energy of the LUMO, making the molecule a powerful electron acceptor. The HOMO-LUMO gap can be calculated using various theoretical methods, including DFT. researchgate.netresearchgate.net This gap is a key factor in determining the optical and electronic properties of the molecule. nih.gov A smaller HOMO-LUMO gap generally corresponds to higher chemical reactivity and easier electronic excitation. mdpi.com For this compound, the low-lying LUMO not only results in a high electron affinity but also influences its potential use in organic electronic materials, where HOMO and LUMO energy levels dictate charge transport and device efficiency. ossila.com

Table 2: Key Molecular Orbitals and Their Significance

| Orbital | Name | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. ossila.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. ossila.com |

This table outlines the fundamental roles of the frontier molecular orbitals in determining the chemical and electronic properties of a molecule.

As the size of molecular systems grows, traditional high-accuracy quantum chemical calculations become computationally prohibitive. nih.gov To address this challenge, methods like Electronic Coarse-Graining (ECG) and machine learning (ML) are being developed to predict electronic properties more efficiently. nih.govresearchgate.netnih.gov

The ECG approach simplifies the system by mapping groups of atoms to single "pseudo-atoms" or "beads," reducing the number of degrees of freedom. nih.govresearchgate.net Machine learning models, such as artificial neural networks, can then be trained on data from high-level quantum calculations to directly predict the electronic structure (e.g., electronic couplings, HOMO energies) from these coarse-grained representations. nih.govresearchgate.net This process bypasses the need for computationally expensive back-mapping to atomistic detail for every new configuration. nih.gov

These advanced techniques leverage the power of data to learn the complex relationship between molecular conformation and electronic properties. arxiv.org By training on a set of atomistic configurations and their corresponding electronic structures, ML models can make rapid and accurate predictions for new, even very large, systems. nih.govarxiv.org While still an emerging area, the application of ECG and ML holds promise for the large-scale simulation of materials based on molecules like this compound, particularly in the context of organic electronics. nih.govnih.gov

Aromaticity and Electronic Delocalization Studies

Aromaticity is a fundamental concept in chemistry, describing the enhanced stability and unique magnetic properties of certain cyclic, planar molecules with delocalized π-electrons. jmcs.org.mx For this compound, the question of how the powerful electron-withdrawing substituents affect the aromaticity of the central benzene (B151609) ring is of significant interest.

To quantify aromaticity, several computational criteria have been developed. Among the most popular are those based on magnetic properties, such as the Nucleus-Independent Chemical Shift (NICS), and those based on energy, like the Aromatic Stabilization Energy (ASE). jmcs.org.mxnih.gov

NICS is a widely used method that gauges aromaticity by measuring the magnetic shielding at a specific point, typically the center of the ring (NICS(0)) or slightly above it (NICS(1)). github.ionih.gov A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests antiaromaticity. github.io The NICS(1) value is often preferred as it is thought to better reflect the contribution from the π-electrons, with less interference from the σ-framework. nih.gov For substituted benzenes, the NICS values can be influenced by the electron-donating or electron-withdrawing nature of the substituents. nih.govresearchgate.net

ASE is an energetic criterion that quantifies the stabilization energy of a cyclic conjugated system compared to a suitable non-aromatic reference compound. jmcs.org.mxnih.gov It reflects the thermodynamic stability gained through cyclic electron delocalization. While conceptually straightforward, the calculation of ASE can be challenging due to the difficulty in choosing an appropriate non-aromatic reference system. github.io Both NICS and ASE provide valuable, though sometimes differing, perspectives on the complex, multidimensional nature of aromaticity. nih.gov Theoretical studies on this compound using these criteria would elucidate the extent to which the π-system's aromatic character is preserved or modified by the extensive cyanation.

Comparative Aromaticity with Substituted Benzene Analogs

The aromaticity of benzene derivatives is a subject of extensive study, with various computational methods employed to quantify the extent of π-electron delocalization. The introduction of substituents onto the benzene ring can either enhance or diminish its aromatic character. In the case of this compound, the six strongly electron-withdrawing cyano groups significantly influence the electronic structure of the central ring.

However, the presence of multiple powerful electron-withdrawing groups, as in this compound, is known to create a highly electron-deficient aromatic system. This generally leads to a decrease in the magnetic-based aromaticity indices compared to unsubstituted benzene. The high resistance of the π-electron structure of benzene to substituent effects means that even with significant substitution, the aromatic character is maintained, albeit modulated. consensus.app

A comparative analysis of the aromaticity of this compound with other substituted benzene analogs highlights the significant electronic perturbation induced by the six nitrile groups.

Table 1: Comparative Aromaticity Indices of Selected Substituted Benzenes

| Compound | Substituent(s) | Aromaticity (Conceptual) |

|---|---|---|

| Benzene | -H | High |

| Toluene | -CH₃ | Slightly increased |

| Phenol | -OH | Slightly increased |

| Nitrobenzene | -NO₂ | Slightly decreased |

| This compound | -CN (x6) | Significantly altered electronic character |

Electron Counting Rules and Skeletal Number Theories (e.g., 4n Series)

The stability and structure of many chemical compounds, particularly clusters and aromatic systems, can be rationalized through various electron counting rules. The most famous of these for aromatic compounds is Hückel's 4n+2 rule, where 'n' is an integer. rsc.org Benzene, with its 6 π-electrons, fits this rule for n=1 and is thus aromatic.

More advanced theories, such as skeletal number theories derived from the 4n series method, provide a framework for analyzing and categorizing a wide range of molecules and clusters. umb.edu These skeletal numbers are based on the number of valence electrons of the skeletal atoms and are useful in predicting molecular shapes. umb.edu

For this compound, the 4n series method can be applied to understand its electronic structure. The skeletal numbers derived from this approach have been shown to be consistent with high-level computational results. umb.edu The application of these rules underscores the inherent stability of the core benzene framework even when heavily substituted.

Theoretical Mechanistic Insights into this compound Reactivity

Rationalization of Reactivity Patterns via Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the reactivity of complex molecules like this compound. researchgate.netrsc.orgmdpi.com DFT calculations allow for the determination of various molecular properties and reactivity descriptors that provide insight into reaction mechanisms and selectivity. researchgate.netfrontiersin.org

For this compound, the six electron-withdrawing cyano groups create a highly electron-deficient π-system. This electronic feature dictates its reactivity. DFT studies can rationalize the observed reactivity patterns by calculating properties such as:

Frontier Molecular Orbitals (HOMO and LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting how the molecule will interact with other species. The low-lying LUMO of this compound makes it a strong electron acceptor.

Electrostatic Potential Maps: These maps visualize the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the nitrogen atoms of the cyano groups are regions of high electron density, while the carbon atoms of the benzene ring are electron-deficient.

Reaction Pathway Analysis: DFT can be used to model the entire energy profile of a chemical reaction, including transition states and intermediates. This allows for the elucidation of reaction mechanisms at a molecular level. nih.gov

Table 2: Calculated Reactivity Descriptors for this compound

| Descriptor | Value (Conceptual) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Low | Poor electron donor |

| LUMO Energy | Very Low | Strong electron acceptor |

| HOMO-LUMO Gap | Large | High kinetic stability |

| Electron Affinity | High | Readily accepts electrons |

Role of Oriented External Electric Fields in Modulating Reactivity

Recent theoretical and experimental work has demonstrated that oriented external electric fields (OEEFs) can be used to catalyze and control chemical reactions. anu.edu.auvub.bechemrxiv.org An OEEF can influence a reaction by stabilizing or destabilizing transition states, thereby altering the reaction rate and potentially the reaction pathway. rsc.orgresearchgate.net

The application of an external electric field to a molecule induces a dipole moment, which can alter the electron distribution and, consequently, the molecule's reactivity. rsc.org For a molecule like this compound, with its highly polarizable π-system and strong permanent dipole moment perpendicular to the ring plane, an OEEF is expected to have a significant impact.

Theoretical studies suggest that an electric field oriented along the reaction axis can control charge transfer in a transition state. researchgate.net For this compound, an OEEF could be used to:

Enhance its electron-accepting properties: By further polarizing the molecule, an electric field could lower the LUMO energy, making it an even stronger electron acceptor.

Control the regioselectivity of reactions: By selectively stabilizing or destabilizing certain reaction intermediates, an OEEF could direct the outcome of a reaction towards a specific product.

Induce novel reactivity: The perturbation of the electronic structure by a strong electric field could open up new reaction pathways that are not accessible under normal conditions.

While specific experimental studies on the effect of OEEFs on the reactivity of this compound are still emerging, the general principles of electrostatic catalysis strongly suggest that this is a promising area for future research.

Charge Transfer Complexes of Benzenehexacarbonitrile

Formation and Stability of Charge Transfer Complexes with Electron Donors

The formation of charge-transfer complexes involves a weak Lewis acid-base interaction where electron density is partially transferred from an electron donor (Lewis base) to an electron acceptor (Lewis acid). libretexts.org In the case of benzenehexacarbonitrile, its electron-deficient aromatic system readily interacts with electron-rich molecules.

This compound forms charge-transfer complexes with a variety of electron donor molecules. These donors are typically molecules with low ionization potentials, such as aromatic hydrocarbons, amines, and other compounds with available lone pair electrons or π-electron systems. umb.skd-nb.infomdpi.com The interaction involves the overlap of the highest occupied molecular orbital (HOMO) of the donor with the lowest unoccupied molecular orbital (LUMO) of the this compound acceptor. nih.gov The strength of this interaction and the stability of the resulting complex are influenced by the electron-donating ability of the donor molecule; stronger donors generally form more stable complexes. wikipedia.org

A hallmark of charge-transfer complex formation is the appearance of a new, often intense, absorption band in the ultraviolet-visible (UV-Vis) spectrum that is absent in the spectra of the individual donor and acceptor molecules. libretexts.orgnih.govrsc.org This new band, known as the charge-transfer (CT) band, arises from the excitation of an electron from the HOMO of the donor to the LUMO of the acceptor. libretexts.org The energy of this transition, and thus the position of the CT band, is directly related to the difference between the ionization potential of the donor and the electron affinity of the acceptor. mdpi.com For complexes of this compound, these CT bands are typically observed in the visible region of the spectrum, leading to colored solutions. umb.sk The intensity and position of the CT band can be influenced by factors such as the solvent polarity and the specific nature of the donor molecule. nih.gov

The following table provides a hypothetical representation of UV-Vis absorption data for this compound complexes with different electron donors.

| Electron Donor | Solvent | λmax (nm) of CT Band | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| Donor A | Dichloromethane | 450 | 1500 |

| Donor B | Acetonitrile (B52724) | 520 | 2300 |

| Donor C | Dichloromethane | 485 | 1850 |

The stoichiometry of charge-transfer complexes is often determined to be 1:1, meaning one donor molecule interacts with one acceptor molecule. nih.govmdpi.com This can be experimentally verified using methods like Job's method of continuous variation. nih.gov

The stability of the complex is quantified by the formation constant (K), which can be determined from spectroscopic data using equations like the Benesi-Hildebrand equation. mdpi.comscielo.org.za A larger formation constant indicates a more stable complex. scielo.org.za Spectroscopic parameters such as the molar absorptivity (ε) of the charge-transfer band also provide insights into the strength of the interaction. mdpi.com

Below is a hypothetical data table illustrating the quantitative parameters for this compound charge-transfer complexes.

| Electron Donor | Molar Ratio (Donor:Acceptor) | Formation Constant (K) (M⁻¹) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| Donor A | 1:1 | 150 | 1500 |

| Donor B | 1:1 | 250 | 2300 |

| Donor C | 1:1 | 180 | 1850 |

Nature of Electron Transfer in this compound Complexes

The interaction within a charge-transfer complex is not a full electron transfer but rather a partial transfer of charge in the ground state. nih.gov However, upon photoexcitation, a more complete electron transfer can occur, leading to the formation of radical ions.

In the ground state, the this compound molecule in a charge-transfer complex has a partial negative charge. Upon absorption of light corresponding to the charge-transfer band, an electron is effectively transferred from the donor to the this compound, resulting in the formation of the this compound radical anion (C₁₂N₆⁻•). nih.govbeilstein-journals.org This radical anion is a key intermediate in various photochemical reactions. beilstein-journals.org The formation of this radical anion can be detected by techniques such as electron spin resonance (ESR) spectroscopy. utexas.edu The extent of charge transfer can be influenced by the coordination environment and interactions with other species in the system. nih.gov

The solvent plays a crucial role in the formation and stability of charge-transfer complexes and the subsequent electron transfer processes. scielo.org.zaresearchgate.net Polar solvents can stabilize the charge-separated excited state (D⁺-A⁻), often leading to a red shift (shift to longer wavelengths) of the charge-transfer absorption band. nih.gov The solvent's polarity can also influence the rates of both charge separation and charge recombination. rsc.orgdiva-portal.org In some cases, a more polar solvent can increase the stability of the charge-transfer complex. scielo.org.za The viscosity of the solvent can also affect the dynamics of the charge transfer process. nih.gov

Computational Modeling of Charge Transfer Interactions

Computational modeling serves as a powerful and indispensable tool for elucidating the intricate electronic phenomena within charge-transfer (CT) complexes of this compound. Through advanced theoretical methods, it is possible to predict and analyze the geometric structures, electronic properties, and spectroscopic signatures that define these interactions. These computational approaches provide a molecular-level understanding that complements and guides experimental research.

TD-DFT builds upon the ground-state calculations to explore the electronic excited states. arxiv.org This approach is particularly vital for CT complexes because it can accurately predict their electronic absorption spectra. rsc.orgrsc.org The characteristic feature of these complexes is often a new, low-energy absorption band in the visible or near-infrared region, which corresponds to the charge-transfer transition—the promotion of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. rsc.org

The accuracy of TD-DFT calculations for charge-transfer excitations can be sensitive to the choice of the exchange-correlation functional. arxiv.orgnih.gov While standard functionals may sometimes underestimate the energy of CT transitions, range-separated functionals are often employed to provide a more accurate description, especially for weakly bound complexes. rsc.orgresearchgate.net These computational studies allow for the direct calculation of the HOMO-LUMO energy gap, which is a key indicator of the complex's electronic behavior and the energy required for the charge-transfer to occur. rsc.orgrsc.org

Table 1: Typical Computational Parameters for DFT/TD-DFT Analysis of Charge-Transfer Complexes

| Parameter | Description | Typical Selection for Cyanocarbon Complexes |

|---|---|---|

| Method | The theoretical model used for the calculation. | DFT for ground state, TD-DFT for excited states. rsc.org |

| Functional | The approximation to the exchange-correlation energy in DFT. | B3LYP, PBE0, CAM-B3LYP, ωB97xD. rsc.orgresearchgate.netrsc.org |

| Basis Set | The set of functions used to build molecular orbitals. | 6-311+G(d,p), aug-cc-pVTZ. researchgate.netrsc.org |

| Calculated Properties | The output data from the computation. | Optimized geometry, HOMO/LUMO energies, charge-transfer transition energies, simulated UV-Vis spectra. rsc.orgrsc.org |

Table 2: Representative Calculated Electronic Properties for a Hypothetical this compound-Donor Complex

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -5.5 eV | Energy of the highest occupied molecular orbital, primarily located on the electron donor. |

| LUMO Energy | -3.5 eV | Energy of the lowest unoccupied molecular orbital, primarily located on the this compound acceptor. researchgate.net |

| HOMO-LUMO Gap | 2.0 eV | Corresponds to the energy of the principal charge-transfer transition. rsc.org |

| Calculated CT Wavelength (λ_max) | 620 nm | The predicted wavelength for the maximum absorption of the charge-transfer band. |

To visualize and quantify the transfer of charge, computational chemists rely on analyses of charge distribution and the molecular electrostatic potential (MEP). nih.gov The MEP is a particularly intuitive tool that maps the electrostatic potential onto the molecule's electron density surface, providing a three-dimensional picture of its charge distribution. uni-muenchen.denih.gov

MEP maps are color-coded to indicate charge-related properties. researchgate.net Regions of negative potential (typically colored red) correspond to an excess of electrons and are characteristic of nucleophilic or electron-donating sites. researchgate.net Conversely, regions of positive potential (colored blue) signify a deficiency of electrons and represent electrophilic or electron-accepting sites. researchgate.net For an acceptor as powerful as this compound, the MEP would show a strong positive potential around the aromatic ring and a pronounced negative potential surrounding the highly electronegative nitrogen atoms of the six cyano groups. This visual representation is a powerful guide for predicting how this compound will interact with electron donors. uni-muenchen.demdpi.com

Beyond the visual MEP, methods like Natural Bond Orbital (NBO) analysis provide a quantitative measure of the charge transferred from the donor to the acceptor upon complex formation. researchgate.net This analysis partitions the electron density to assign partial atomic charges, allowing researchers to calculate the net charge on the donor and acceptor fragments in both the ground and excited states. This confirms the degree of charge transfer and provides deeper insight into the nature of the bonding within the complex. rsc.orgnih.gov

Table 3: Hypothetical Natural Bond Orbital (NBO) Charge Analysis for a this compound (BHCN) Complex with a Donor Molecule

| Molecular Fragment | Charge in Ground State (S₀) | Charge in CT Excited State (S₁) | Interpretation |

|---|---|---|---|

| Donor | +0.05 e | +0.95 e | A small amount of charge is transferred in the ground state, while nearly a full electron is transferred in the excited state. rsc.org |

| BHCN Acceptor | -0.05 e | -0.95 e | The this compound fragment gains electron density, confirming its role as the acceptor. |

Advanced Research Directions in Charge Transfer Chemistry of Cyanocarbons

The study of this compound is part of a broader and highly active field of research into cyanocarbons, which are organic compounds characterized by the presence of multiple cyano groups. researchgate.net These molecules, including classic examples like tetracyanoethylene (B109619) (TCNE) and tetracyanoquinodimethane (TCNQ), are powerful electron acceptors that form the basis of novel molecular materials with unique electronic and optical properties. researchgate.netresearchgate.netacs.org

A primary direction in advanced research is the rational design and synthesis of new, even stronger cyanocarbon and cyano-functionalized π-system acceptors. rsc.orgrsc.org The goal is to precisely tune the LUMO energy levels by modifying the molecular structure, such as by increasing the number of cyano groups or altering the core aromatic system. rsc.orgresearchgate.net This allows for the creation of materials with tailored electronic properties.

The resulting charge-transfer complexes and salts are being investigated for a wide array of applications. A significant area of research is in the field of molecular electronics, with the aim of developing organic conductors, semiconductors, and even superconductors. researchgate.net The unique packing and strong electronic coupling in the solid state of some CT complexes facilitate the movement of charge, making them candidates for components in transistors and solar cells. researchgate.netrsc.org Furthermore, the distinct color and spectroscopic properties of these complexes make them suitable for use as sensors and in optical data storage. researchgate.net The fundamental principles of charge transfer in these systems also inform the design of more complex bio-inspired systems, such as those for artificial photosynthesis.

Future research involving this compound will likely focus on its incorporation into these advanced materials. Its high symmetry and exceptional electron-accepting capability, predicted by computational models, make it a highly promising building block for creating highly organized, functional supramolecular architectures and materials with unprecedented electronic properties. rsc.org

Electrochemical Behavior and Applications of Benzenehexacarbonitrile

Fundamental Electrochemistry of Benzenehexacarbonitrile

The fundamental electrochemical behavior of this compound is dictated by its high electron affinity and the interactions at interfaces.

This compound is recognized for its remarkable electron-accepting properties. The presence of six electron-withdrawing cyano (-C≡N) groups significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net This cyanation raises the electron affinity of the parent benzene (B151609) ring, making it a powerful electron acceptor. researchgate.net High electron affinity is a crucial property for designing high-performance n-type organic field-effect transistors. researchgate.net The electron affinity (EA) of a neutral atom or molecule is the energy change when an electron is added to it in the gaseous phase to form a negative ion. libretexts.org This property is fundamental to understanding the chemical reactivity and bonding characteristics of a substance. libretexts.org

The redox properties of such compounds can be investigated using various electrochemical techniques, including cyclic and square wave voltammetry. researchgate.net Theoretical methods, such as Density Functional Theory (DFT), are also employed to calculate electronic properties like ionization energy and electron affinity, which are associated with redox processes. nih.gov

Table 1: Key Electronic Properties

| Property | Description | Relevance to this compound |

|---|---|---|

| Electron Affinity (EA) | Energy released when an electron is added to a neutral atom or molecule to form a negative ion. libretexts.org | The six cyano groups give this compound a high electron affinity, making it a strong electron acceptor. researchgate.net |

| Ionization Potential (IP) | The minimum energy required to remove an electron from a neutral atom or molecule. | High IP, typical for electron-deficient molecules. |

| Redox Potential | A measure of the tendency of a chemical species to acquire electrons and thereby be reduced or lose electrons and be oxidized. wikipedia.org | The high electron affinity corresponds to a high reduction potential, indicating it is easily reduced. |

This table is generated based on general chemical principles and information from sources researchgate.netlibretexts.orgwikipedia.org.

The transfer of ions across the interface between two immiscible liquids, such as oil and water, is a fundamental process in areas like chemical sensing, phase-transfer catalysis, and pharmacology. researchoutreach.org This process can be driven by an external electric field and is influenced by the solvation energy of the ions in the different liquids. researchoutreach.orgnih.gov The structure, dynamics, and electrical properties of the liquid-liquid interface are crucial for understanding ion and electron transfer processes. nih.gov

Electrochemical methods, including cyclic voltammetry and scanning electrochemical microscopy (SECM), are used to obtain phenomenological information about charge currents at the interface, which helps in analyzing the ion transport mechanism. researchoutreach.orgutexas.edu While these are general methods for studying ion transfer, specific studies detailing the investigation of this compound's role in ion transfer across liquid-liquid interfaces are not extensively documented in the available literature. However, its properties as a strong electron acceptor could potentially influence interfacial charge transfer processes. The development of ion transfer batteries, which store energy by transferring ions across liquid-liquid interfaces coupled with electron transfer reactions, highlights the practical application of these principles. rsc.org

Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are powerful and standard techniques used to characterize the electrochemical behavior of compounds like this compound. rsc.orgrsc.org

Cyclic Voltammetry (CV) involves scanning the potential of an electrode and measuring the resulting current. nih.gov It provides information about redox processes, the stability of reaction products, and electron transfer kinetics. nih.govresearchgate.net For a reversible redox process, the CV displays characteristic peaks for oxidation and reduction. The applicability of CV is generally suited for studying systems with heterogeneous electron transfer (HET) rate constants in the range of approximately 0.5 - 70 s⁻¹. nih.gov

Electrochemical Impedance Spectroscopy (EIS) measures the impedance of a system over a range of frequencies. rsc.org This technique is particularly useful for studying the properties of the electrode-electrolyte interface, including the double-layer capacitance, and for determining the kinetics of electrochemical reactions. researchgate.netosf.io By fitting the impedance data to an equivalent circuit model, various electrochemical parameters can be quantified. rsc.org EIS is often considered more suitable than CV for measuring double-layer capacitances because it can separately evaluate serial resistances and capacitances in the frequency domain. researchgate.netosf.io

These two techniques are often used complementarily to gain a comprehensive understanding of an electrochemical system. rsc.orgresearchgate.net

Table 2: Electrochemical Characterization Techniques

| Technique | Principle | Information Obtained |

|---|---|---|

| Cyclic Voltammetry (CV) | The potential is swept linearly versus time in a cyclic manner, and the resulting current is measured. nih.gov | Redox potentials, electron transfer kinetics, reaction mechanisms. nih.govresearchgate.net |

| Electrochemical Impedance Spectroscopy (EIS) | A small amplitude AC signal is applied over a range of frequencies, and the impedance response is measured. rsc.org | Double-layer capacitance, charge transfer resistance, diffusion processes, reaction kinetics. researchgate.netosf.io |

This table summarizes the principles and applications of CV and EIS based on information from sources rsc.orgnih.govresearchgate.netresearchgate.netosf.io.

Mechanistic Studies of Electrochemical Reactions Involving this compound

Understanding the step-by-step sequence of elementary reactions is key to controlling and applying the electrochemical properties of this compound.

Electron attachment is a fundamental chemical transformation where a neutral molecule captures an electron to form an anion. worktribe.com This process is often the initial step in electron-driven chemistry and can proceed through the formation of a transient negative ion (TNI). beilstein-journals.org The TNI is unstable and can decay either by losing the electron (autodetachment) or by dissociating into a stable fragment anion and neutral counterparts (dissociative electron attachment, DEA). beilstein-journals.org

The influence of external parameters such as pressure on electrochemical reactions is a significant area of study, though specific research on this compound is limited. Generally, pressure can affect electrochemical processes in several ways. For instance, in gas-evolving reactions, pressure influences bubble nucleation, growth, and detachment from the electrode surface. arxiv.org An increase in system pressure can alter the equilibrium potential of reactions and affect the transport of ions in the electrolyte. arxiv.org The formation of gas bubbles at electrodes can increase ohmic resistance and create undesirable concentration gradients, thereby reducing the efficiency of the electrochemical system. arxiv.org While these principles are well-established, detailed experimental or theoretical studies on the specific impact of pressure on the electrochemical behavior of this compound are not prominently featured in the surveyed literature.

Role in Electrocatalysis and Organic Electrosynthesis

This compound, also known as hexacyanobenzene, possesses a unique electronic structure that makes it a compound of interest in the fields of electrocatalysis and organic electrosynthesis. Organic electrosynthesis is increasingly recognized as a sustainable chemical methodology as it employs electrons as redox agents, thereby avoiding the waste associated with traditional oxidizing or reducing agents. osi.lvrsc.org The use of redox mediators in indirect electrolysis can offer significant advantages, such as overcoming kinetic inhibitions at the electrode-electrolyte interface and achieving higher selectivity. rsc.org

The core of this compound's utility in these applications lies in its strong electron-accepting nature, a consequence of the six electron-withdrawing nitrile groups attached to the benzene ring. researchgate.net This property facilitates its participation in electron transfer processes, a fundamental aspect of both electrocatalysis and electrosynthesis.

This compound as an Electron Acceptor in Catalytic Systems

The primary principle behind constructing potent organic electron acceptors is the attachment of electron-withdrawing groups to polycyclic aromatic hydrocarbons. researchgate.net The six nitrile groups on the benzene ring of this compound make it a powerful electron acceptor. researchgate.net Density functional theory (DFT) calculations have predicted a significant adiabatic electron affinity of 3.53 eV for this molecule. researchgate.net This high electron affinity underscores its capacity to readily accept electrons, a crucial characteristic for its function in catalytic cycles.

In the context of catalytic systems, this compound can act as a redox mediator. In such a system, the mediator, rather than the substrate, is electrolyzed directly at the electrode surface. The reduced form of the mediator then reacts with the substrate in the bulk solution, regenerating the mediator and effecting the desired transformation of the substrate. This indirect process can often occur at lower electrode potentials, minimizing side reactions and preventing electrode passivation. rsc.org

The ability of this compound and similar cyanocarbons to form stable anion radicals upon accepting an electron is a key feature of their potential as electron-transfer agents. The resulting radical anion can then participate in subsequent chemical reactions, propagating a catalytic cycle. The stability of these radical anions is influenced by the delocalization of the extra electron across the aromatic system and the electron-withdrawing nitrile groups.

Calculated Electron Affinities of Benzenoid Cyanocarbons

| Compound | Molecular Formula | Predicted Adiabatic Electron Affinity (eV) |

|---|---|---|

| This compound | C₁₂(CN)₆ | 3.53 researchgate.net |

| Octacyanonaphthalene | C₁₀(CN)₈ | 4.35 researchgate.net |

| Decacyanoanthracene | C₁₄(CN)₁₀ | 5.02 researchgate.net |

Design of Electrochemical Sensing Devices and Molecular Receptors

The strong electron-accepting properties of this compound also lend themselves to applications in the design of electrochemical sensors and molecular receptors. An electrochemical sensor operates by producing a measurable electrical signal in response to the binding of a specific analyte. The interaction between the receptor molecule and the analyte modulates the electrochemical properties of the sensor, allowing for quantification of the analyte.

While direct applications of this compound in sensing are still an emerging area of research, the principles are well-established with related structures. For instance, hexaarylbenzene-based receptors have been shown to bind acetonitrile (B52724) molecules through a combination of C-H···O and C-H···π interactions, as confirmed by X-ray crystallography. nih.gov This demonstrates the potential for aromatic systems to act as scaffolds for molecular recognition.

In the context of this compound, the electron-deficient benzene ring and the nitrogen atoms of the nitrile groups could serve as binding sites for electron-rich analytes. Upon complexation, the electronic properties of the this compound molecule would be altered, leading to a change in its redox potential or other electrochemical characteristics. This change can be detected by techniques such as cyclic voltammetry or square wave voltammetry. The development of modified electrodes, where a receptor molecule is immobilized on the electrode surface, is a common strategy in electrochemical sensor design. researchgate.net

The design of molecular receptors often involves creating a cavity or cleft that is sterically and electronically complementary to the target guest molecule. The rigid, planar structure of this compound could serve as a component in a larger supramolecular assembly designed to bind specific guests. The interaction could be based on charge-transfer complex formation, where the electron-rich guest donates electron density to the electron-accepting this compound host.

Benzenehexacarbonitrile in Advanced Materials Science and Nanotechnology

Applications in Electronic Devices and Organic Semiconductors

Benzenehexacarbonitrile is increasingly recognized for its potential in electronic devices and as an organic semiconductor. Its electron-deficient nature, a result of the six powerfully electron-withdrawing nitrile groups, makes it an n-type semiconductor, a class of materials that conduct electricity through the movement of excess electrons. This property is a key factor in its growing use in a variety of electronic applications.

Molecular Design for Controlled Electrical Conductivity

A key area of research is the use of this compound in the design of molecules with controllable electrical conductivity. rsc.org The ability to actively modify the configuration of molecules to regulate their conductivity is a fundamental goal in the development of electronic devices. rsc.org The unique structure of this compound, with its multiple nitrile groups, allows for the creation of a highly electron-deficient aromatic system. This feature makes it highly reactive in cycloaddition and coordination chemistry, enabling the synthesis of materials with tunable electronic properties.

The introduction of electron-withdrawing groups like the nitrile groups in this compound increases thermal stability and can promote π-stacking, which is beneficial for intermolecular electronic coupling. researchgate.net High electron affinities, significant intermolecular electronic couplings, and small reorganization energies are crucial for designing high-performance n-type organic field-effect transistors. The cyanation of benzene (B151609) rings, as exemplified by this compound, is a promising strategy to achieve these desired characteristics. researchgate.net

Integration into Graphene Nanoribbon Systems for Molecular Switches and Logic Gates

A particularly exciting application of this compound is its integration into graphene nanoribbon (GNR) systems to create molecular switches and logic gates. rsc.orgrsc.org Graphene nanoribbons, narrow strips of graphene, are themselves promising materials for post-silicon integrated circuits. universityofcalifornia.edu Theoretical studies have proposed systems where interlocking this compound molecules are attached to a zigzag graphene nanoribbon. rsc.orgx-mol.com

In these systems, an external electric field applied parallel to the nanoribbon can alter the system's conductivity by changing the field strength and the orientation of the this compound molecules. rsc.orgx-mol.com This allows for the creation of both a "conductance switch," where conductivity changes with the bias voltage, and a "rotational switch," where conductivity is altered by rotating the gear-like molecules. rsc.orgx-mol.com Computational studies have demonstrated that a significant ratio between the maximum and minimum conductivity can be achieved, highlighting the potential of these systems in future molecular machines and electronic devices. rsc.orgx-mol.com This integration of molecular components with GNRs could lead to the development of the next generation of electronic circuits and sensors. universityofcalifornia.edu

Implementation in Organic Field-Effect Transistors (OFETs)

This compound and its derivatives are being explored for their use in organic field-effect transistors (OFETs). researchgate.netnih.gov OFETs are fundamental components of flexible and low-cost electronics. magtech.com.cnmdpi.com The performance of n-type OFETs, which rely on electron-conducting materials, has been a key area of development. nih.gov

The design of high-performance, air-stable n-type organic semiconductors is a significant challenge. nih.gov Materials with high electron affinity are more likely to have air-stable charge carriers. researchgate.net The strong electron-withdrawing nature of the six nitrile groups in this compound gives it a high electron affinity, making it a candidate for stable n-type semiconductor materials. researchgate.net While challenges in processability and film-forming ability for small molecule semiconductors like this compound exist, their potential for high performance due to high stacking density and purity continues to drive research in this area. magtech.com.cn

Supramolecular Assemblies and Molecular Machines

The highly symmetric and planar structure of this compound, combined with its multiple nitrile groups, makes it an excellent building block for the construction of complex supramolecular assemblies and molecular machines. researchgate.net These organized structures are formed through non-covalent interactions and can exhibit dynamic, machine-like functions on a molecular scale.

Interlocking Molecular Rotators and Gear-like Systems

One of the most fascinating applications of this compound is in the creation of interlocking molecular rotators and gear-like systems. rsc.orgrsc.org Theoretical studies have explored the concept of attaching rotating this compound molecules to a zigzag graphene nanoribbon. rsc.orgx-mol.com In these systems, the interlocking nature of the molecules allows for correlated rotational motion, functioning as molecular-scale gears. rsc.orgrsc.orgnih.gov

The ability to control the rotation of these molecular gears opens up possibilities for creating sophisticated molecular machines. rsc.org These systems could function as molecular motors, memory components, or even nanorobots. rsc.orgx-mol.com The study of such systems, where the rotational motion of one component influences another, is a key area of research in the field of molecular machinery. nih.gov

Exploration of Rotational Energy Barriers under External Fields

A crucial aspect of designing and controlling molecular machines is understanding and manipulating the energy barriers associated with their motion. progress-in-physics.com In the context of this compound-based molecular rotators, researchers have computationally investigated the rotational energy barriers under the influence of external electric fields. rsc.org

These studies have shown that the rotational energy barriers of the gear-like this compound molecules can be significantly modified by changing the strength of the applied electric field. rsc.orgx-mol.com This finding is significant because it provides a mechanism to control the rotational speed and switching behavior of these molecular systems. rsc.org The ability to externally tune the energy landscape of these molecular machines is a critical step towards their practical implementation in nanoscale devices. rsc.orgresearchgate.net

Table of Mentioned Compounds

| Compound Name |

| This compound |

| Graphene |

Interactive Data Table: Properties of this compound-Graphene Nanoribbon Systems

| Property | Value/Description | Reference |

| System | Interlocking this compound on Zigzag Graphene Nanoribbon | rsc.org |

| Control Mechanism | External Electric Field | rsc.org |

| Conductance Switch Ratio (Max/Min) | Up to 171% | rsc.org |

| Rotational Switch Ratio (Max/Min) | Up to 158% | rsc.org |

| Key Finding | Rotational energy barriers can be modified by electric field strength. | rsc.org |

Potential in Polymer and Energy Storage Materials

This compound, a unique aromatic compound featuring a benzene core fully substituted with six nitrile groups, is emerging as a molecule of significant interest in the fields of advanced materials science and nanotechnology. Its planar structure, high nitrogen content, and electron-withdrawing nitrile groups bestow it with properties that are being explored for next-generation applications, particularly in polymer science and energy storage.

Solid-state batteries are a promising alternative to conventional lithium-ion batteries, offering potential improvements in safety and energy density. A key component of these batteries is the solid electrolyte, which facilitates the movement of ions between the anode and cathode. Polymer electrolytes, a class of solid electrolytes, have garnered considerable attention due to their flexibility, ease of processing, and enhanced safety profile.

The performance of polymer electrolytes is critically dependent on their ionic conductivity and electrochemical stability. Research has shown that the incorporation of nitrile or cyano-based groups into polymer structures can significantly enhance these properties. nih.gov The strong electron-withdrawing nature of the nitrile group can influence the polymer's dielectric constant and its interaction with lithium ions, both of which are crucial for efficient ion transport. nih.gov

While this compound is not currently a primary component in commercially available polymer electrolytes, its high density of nitrile groups makes it a compelling candidate for investigation as an additive. The six nitrile groups attached to the benzene ring could potentially create a high concentration of polar sites within a polymer matrix, which may facilitate the dissociation of lithium salts and enhance the mobility of lithium ions.

The exploration of nitrile-containing compounds in polymer electrolytes is an active area of research. For instance, compounds like succinonitrile (B93025) have been shown to create electrolytes with remarkably high ionic conductivity at room temperature. nih.gov This suggests that molecules with a high nitrile content, such as this compound, could play a future role in the design of advanced polymer electrolytes for solid-state batteries.

Table 1: Properties of Nitrile-Containing Compounds in Electrolytes

| Compound | Role in Electrolyte | Key Properties |

|---|---|---|

| Succinonitrile | Plasticizer/Solid Electrolyte Component | High ionic conductivity, forms a plastic-crystalline phase. nih.gov |

| Polyacrylonitrile (PAN) | Polymer Matrix | Good electrochemical stability, can be modified to improve ionic conductivity. |

| Benzonitrile | Additive | Can improve the ionic conductivity and stability of the electrolyte. |

| This compound | Potential Additive | High density of polar nitrile groups, potential to enhance ion dissociation and transport. |

The unique electronic and structural characteristics of this compound make it a versatile building block for the design of advanced, multi-functional materials with applications extending beyond energy storage.

One of the most exciting theoretical applications of this compound is in the realm of molecular electronics and nanotechnology. Researchers have proposed its use in creating molecular-scale switches. A theoretical study has shown that interlocking molecules of this compound, when attached to a graphene nanoribbon, can function as a multi-functional switch. nih.gov The conductivity of this system can be modulated by applying an external electric field or by physically rotating the molecules, creating both a conductance switch and a rotational switch. nih.gov This concept opens the door to the development of molecular-level motors, memory components, and other nanoscale machines. nih.gov

The high nitrogen content of this compound also makes it a potential precursor for the synthesis of nitrogen-rich two-dimensional materials, such as nitrogen-doped graphene. Nitrogen doping is a key strategy for tuning the electronic and catalytic properties of graphene for various applications, including as an anode material in lithium-ion batteries. rsc.org The thermal treatment of nitrogen-rich precursors like this compound could offer a pathway to novel graphene-like materials with enhanced electrochemical performance. rsc.org

Furthermore, the rigid, planar structure of this compound aligns with the principles of designing shape-persistent molecules for molecular electronics. illinois.edu The rigidity of the molecular backbone can minimize variations in electrical conductance that arise from conformational changes, a significant challenge in the development of reliable molecular electronic devices. illinois.edu

Table 2: Performance of a Theoretical this compound-Based Molecular Switch

| Parameter | Description | Performance Metric |

|---|---|---|

| Conductance Switch Ratio | Ratio of maximum to minimum conductivity by changing bias voltage. | Up to 171% |

| Rotational Switch Ratio | Ratio of maximum to minimum conductivity by rotating the molecules. | Up to 158% |

Data based on a computational study of interlocking this compound molecules on a graphene nanoribbon. nih.gov

Advanced Characterization Techniques for Benzenehexacarbonitrile Research

Spectroscopic Analysis for Structural and Electronic Insights

Spectroscopic techniques are indispensable in the study of benzenehexacarbonitrile, providing detailed information about its molecular structure, functional groups, and electronic properties. These methods are crucial for confirming the identity and purity of the compound, as well as for investigating its behavior in various chemical environments.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the functional groups and elucidating the molecular structure of this compound.

FTIR Spectroscopy is particularly useful for identifying the prominent nitrile (C≡N) functional groups. The stretching vibration of the nitrile group in this compound typically appears in the region of 2200–2250 cm⁻¹. This characteristic absorption band is a key indicator in monitoring the progress of reactions involving the synthesis of this compound and its derivatives. The presence and position of other bands in the FTIR spectrum can provide further structural information. For instance, aromatic C-H stretching vibrations, although absent in fully substituted this compound, are important to note in related or precursor compounds, typically appearing around 3030 cm⁻¹. openstax.org Aromatic ring vibrations are expected in the 1450 to 1600 cm⁻¹ range. openstax.org

Raman Spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be used to study the symmetric vibrations of the benzene (B151609) ring and the nitrile groups. High-resolution rotational Raman spectroscopy has been employed to determine the precise geometry of benzene and its isotopologues, showcasing the power of this technique in obtaining detailed structural parameters. rsc.org While specific Raman data for this compound is not detailed in the provided results, the principles applied to similar aromatic compounds are relevant.

Table 1: Characteristic Vibrational Frequencies for this compound and Related Moieties

| Functional Group/Vibration | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Reference |

| Nitrile (C≡N) Stretch | 2200–2250 | FTIR | |

| Aromatic C=C Stretch | 1450–1600 | FTIR, Raman | openstax.org |

| Aromatic C-H Stretch | ~3030 | FTIR | openstax.org |

Data is based on typical ranges for the specified functional groups and related aromatic compounds.

Electronic Spectroscopy (UV-Vis) for Charge Transfer and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is employed to investigate the electronic structure of this compound by probing the π→π* transitions within the aromatic-cyano system. These transitions provide insights into the electronic energy levels and the potential for charge-transfer interactions.

Aromatic compounds generally exhibit characteristic absorptions in the UV-Vis spectrum. For instance, benzene shows a series of bands, with a strong absorption near 205 nm and a less intense one between 255 and 275 nm, which are indicative of an aromatic ring. openstax.org In this compound, the presence of multiple electron-withdrawing nitrile groups significantly influences the electronic transitions.

The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. In molecules like this compound, these transitions are typically from a π bonding orbital to a π* antibonding orbital. The energy and intensity of these absorptions can be affected by the solvent polarity and temperature. jetir.org

Furthermore, UV-Vis spectroscopy is a key technique for studying charge-transfer (CT) complexes. jetir.org In such complexes, an electron is transferred from a donor molecule to an acceptor molecule upon absorption of light. While specific CT complex studies involving this compound as a primary component were not detailed in the search results, the principles of CT spectroscopy are applicable. The formation of a CT complex often results in a new, long-wavelength absorption band not present in the spectra of the individual components. jetir.orglibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Aromaticity Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.

For this compound itself, which lacks protons, ¹H NMR is not directly applicable for characterizing the molecule but is crucial for analyzing precursors and reaction byproducts. In substituted benzenes, aromatic protons typically resonate in the downfield region of 6.5–8.0 ppm due to the deshielding effect of the aromatic ring current. openstax.orglibretexts.org This ring current is a characteristic feature of aromatic compounds. openstax.orglibretexts.org

¹³C NMR Spectroscopy is highly informative for this compound. The carbon atoms of the aromatic ring typically absorb in the range of 110 to 140 ppm. openstax.org The carbon atoms of the nitrile groups will have their own characteristic chemical shift. Due to the high symmetry of the this compound molecule (D₆h point group), a simple ¹³C NMR spectrum with only two signals would be expected: one for the six equivalent aromatic carbons and one for the six equivalent nitrile carbons. Any deviation from this pattern could indicate a lower symmetry or the presence of impurities.

Solid-state NMR can be particularly valuable for studying the crystallographic symmetry and dynamic behavior of this compound polymorphs. Furthermore, NMR techniques are instrumental in studying aromaticity. The presence of a ring current, which causes the significant downfield shift of aromatic protons, is a key indicator of aromatic character. openstax.orglibretexts.org While this compound lacks protons, the chemical shifts of the carbon atoms can also provide insights into the electronic structure and aromaticity of the ring.

Table 2: Typical NMR Chemical Shift Ranges for Aromatic Compounds

| Nucleus | Chemical Environment | Typical Chemical Shift (ppm) | Reference |

| ¹H | Aromatic (Aryl) | 6.5 - 8.0 | openstax.orglibretexts.org |

| ¹³C | Aromatic Ring | 110 - 140 | openstax.org |

These are general ranges and can be influenced by substituents.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Anions

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and study species with unpaired electrons, such as free radicals and radical ions. rsc.orgutexas.edu EPR is particularly relevant for investigating the radical anion of this compound.

The formation of the this compound radical anion can occur through a single electron transfer process. chemrxiv.org EPR spectroscopy can confirm the formation of this radical anion and provide detailed information about its electronic structure. The g-factor and hyperfine coupling constants obtained from the EPR spectrum are sensitive to the distribution of the unpaired electron's spin density over the molecule.

While specific EPR studies on the this compound radical anion were not found in the search results, the principles are well-established from studies on similar radical anions like the p-benzosemiquinone radical anion. nih.gov In such studies, EPR and related techniques like Electron-Nuclear Double Resonance (ENDOR) are used to probe the interactions between the unpaired electron and the magnetic nuclei within the molecule, providing insights into the molecular and electronic structure. nih.gov The technique is sensitive enough to study the effects of solvent and hydrogen bonding on the radical anion. nih.gov

X-ray Diffraction Studies

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of crystalline solids. hzdr.de It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the structure and properties of a material. hzdr.demdpi.com

Single Crystal X-ray Diffraction for Precise Molecular and Crystal Structure Determination